molecular formula C22H16N6O3S B11265761 N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide

Cat. No.: B11265761
M. Wt: 444.5 g/mol
InChI Key: QTQNPIQVEXICNO-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyrazolotriazolopyrazine core, and an acetamide group

Preparation Methods

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazolotriazolopyrazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N-(1,3-BENZODIOXOL-5-YL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(1,3-BENZODIOXOL-5-YL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C22H16N6O3S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H16N6O3S/c29-20(23-15-6-7-18-19(10-15)31-13-30-18)12-32-22-25-24-21-17-11-16(14-4-2-1-3-5-14)26-28(17)9-8-27(21)22/h1-11H,12-13H2,(H,23,29)

InChI Key

QTQNPIQVEXICNO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6

Origin of Product

United States

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